2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde
Overview
Description
Furan and thiazole are both heterocyclic organic compounds, containing oxygen and sulfur/nitrogen atoms respectively in a five-membered ring . The compound you’re asking about seems to be a fusion of these two structures with an aldehyde group attached.
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through condensation reactions . For instance, furfural can be converted into various furan derivatives through reactions like the Vilsmeier-Haack reaction .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like NMR spectroscopy . This allows for the identification of the different types of atoms in the compound and their connectivity.Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, furan and thiazole derivatives are known to undergo various chemical reactions. For example, they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties can be determined using various analytical techniques. For example, NMR can provide information about the compound’s structure , while IR spectroscopy can give insights into the types of bonds present .Scientific Research Applications
Photocatalytic Synthesis
2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde and related furan-2-carbaldehydes have been used as efficient green C1 building blocks in the synthesis of bioactive compounds. Notably, they facilitate the synthesis of quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. These processes do not require the protection of sensitive groups like hydroxyl, carboxyl, amide, or secondary amino groups. The mechanism involves conjugated N,O-tridentate copper complexes acting as photoinitiators under visible light (Yu et al., 2018).
Reactivity in Organic Synthesis
This compound has been involved in various organic synthesis reactions. For instance, its reactivity has been explored in the formation of complex molecules like 2-phenyl-4,5-bis-(2-phenyl-thiazol-4-yl)-3-hydroxyfurane. These reactions often involve intricate mechanisms and produce molecules with potential pharmaceutical applications (Zaharia et al., 2008).
Antimicrobial Applications
Derivatives of this compound have been studied for their antimicrobial properties. For example, chitosan Schiff bases synthesized using furan-2-yl derivatives showed significant biological activity against a range of bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Photophysical Properties
Biphenyl derivatives containing furan and thiophene groups, synthesized from furan-2-carbaldehyde, have been studied for their photophysical properties. These studies are crucial for understanding the potential application of these compounds in material science, especially in the development of sensors and other optoelectronic devices (Li et al., 2010).
Synthesis of Novel Compounds
This chemical has been used in synthesizing various novel compounds with potential pharmacological applications. For instance, it has been involved in the synthesis of thiazolidinone derivatives showing antimicrobial and anthelmintic activities. Such research opens pathways to new drugs and therapeutic agents (Vagdevi et al., 2006).
Mechanism of Action
Target of Action
Furan derivatives have been reported to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been reported to influence various biochemical pathways .
Result of Action
Furan derivatives have been reported to exhibit a wide range of therapeutic advantages .
Safety and Hazards
properties
IUPAC Name |
2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICRHHYRKYJFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1183430-59-2 | |
Record name | 2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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